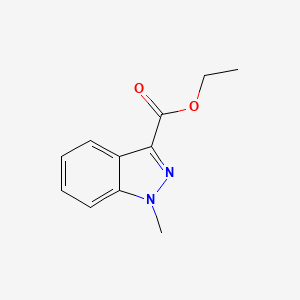

Ethyl 1-methyl-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-methylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)13(2)12-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBXCNIZWSOGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427630 | |

| Record name | Ethyl 1-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220488-05-1 | |

| Record name | Ethyl 1-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of Ethyl 1-methyl-1H-indazole-3-carboxylate: Strategies, Mechanisms, and Protocols

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-tumor, anti-inflammatory, and potent 5-HT3 receptor antagonism.[1][3] Ethyl 1-methyl-1H-indazole-3-carboxylate, the subject of this guide, is a crucial intermediate in the synthesis of several pharmacologically important molecules, most notably Granisetron, an antiemetic used to manage nausea and vomiting induced by chemotherapy.[1]

This technical guide provides an in-depth exploration of the synthetic pathways leading to this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and field-proven insights to ensure successful and reproducible synthesis.

Strategic Overview: Pathways to the Target Molecule

The synthesis of this compound can be approached via two primary strategic routes. The choice between them often depends on the availability of starting materials, desired scale, and the specific challenges of regioselectivity.

-

Route A: Post-Cyclization N-Methylation. This is the most prevalent strategy. It involves the initial construction of the core heterocyclic structure, Ethyl 1H-indazole-3-carboxylate, followed by a regioselective methylation at the N1 position.

-

Route B: Pre-Methylation Ring Formation. This alternative approach begins with an N-methylated precursor, such as a substituted N-methylphenylhydrazine, which then undergoes a cyclization reaction to form the indazole ring.

Caption: Primary synthetic strategies for this compound.

Route A: The N-Alkylation Approach (In-Depth)

This route is bifurcated into two critical stages: the synthesis of the indazole ester precursor and its subsequent selective N-methylation.

Part 1: Synthesis of Ethyl 1H-indazole-3-carboxylate

A robust and modern method for synthesizing the indazole core involves the [3+2] cycloaddition of benzyne with a diazo compound. The procedure detailed in Organic Syntheses provides an excellent, verifiable protocol that generates the intermediate from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and ethyl diazoacetate.[4]

Mechanism Rationale: Benzyne is a highly reactive intermediate generated in situ via fluoride-promoted elimination. It readily undergoes cycloaddition with 1,3-dipoles like ethyl diazoacetate. The resulting cycloadduct rapidly rearranges via a hydrogen shift to yield the stable aromatic 1H-indazole product.[4]

Caption: Experimental workflow for the synthesis of the indazole precursor.

Experimental Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate [4]

-

Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv).

-

Solvation: Add anhydrous tetrahydrofuran (THF) via cannula to achieve a suitable concentration (e.g., ~0.1 M).

-

Initiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Benzyne Generation: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 equiv) dropwise over approximately 40 minutes, maintaining vigorous stirring.

-

Reaction: After the addition is complete, stir the mixture at -78 °C for 1.5 hours. Then, allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Concentrate the reaction mixture via rotary evaporation. Partition the residue between ethyl acetate (EtOAc) and a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Separate the layers and extract the aqueous phase twice more with EtOAc.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield Ethyl 1H-indazole-3-carboxylate as a solid.

Part 2: Regioselective N1-Methylation

The N-methylation of Ethyl 1H-indazole-3-carboxylate presents a significant regiochemical challenge. The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, leading to a mixture of isomers. For the synthesis of Granisetron precursors, N1-alkylation is required.

Causality of Regioselectivity:

The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, including the base, solvent, and electrophile.[5][6][7]

-

Thermodynamic vs. Kinetic Control: The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[8][9] Reactions that allow for equilibration tend to favor the N1-substituted product.

-

Base and Solvent Effects: The combination of a strong, non-nucleophilic hydride base (like NaH) in an aprotic solvent (like THF) has been shown to be a superior system for achieving high N1 selectivity.[6][7][10] The sodium cation is thought to form a tight ion pair, chelating with the indazolide anion at the N2 position and the adjacent carbonyl oxygen of the ester. This coordination sterically hinders the N2 position, directing the incoming electrophile (methylating agent) to the more accessible N1 position.[10] Polar, aprotic solvents like DMF can disrupt this chelation, leading to decreased selectivity.[6]

| Condition | Predominant Isomer | Rationale | Reference |

| NaH in THF | N1 (Desired) | Forms a tight ion pair, sterically blocking the N2 position via chelation. | [6][7] |

| NaH in DMF | Mixture of N1/N2 | DMF disrupts the tight ion pair, reducing selectivity. | [6] |

| Mitsunobu (PPh₃, DIAD, Alcohol) | N2 (Undesired) | The reaction proceeds under kinetic control, where the N2 lone pair is often more accessible. | [9] |

| Trimethyloxonium tetrafluoroborate | N2 (Undesired) | Hard electrophiles under kinetic conditions can favor the N2 position. | [8] |

Experimental Protocol: N1-Methylation of Ethyl 1H-indazole-3-carboxylate [5][11]

-

Setup: Add Ethyl 1H-indazole-3-carboxylate (1.0 equiv) to a flame-dried flask under a nitrogen atmosphere. Add anhydrous THF to achieve a concentration of approximately 0.1 M.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.

-

Alkylation: Re-cool the mixture to 0 °C and add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor completion by TLC or LC-MS.

-

Quenching: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Work-up and Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (silica gel) to yield the pure this compound.

Caption: Key steps in the highly regioselective N1-methylation process.

Conclusion

The synthesis of this compound is most reliably and selectively achieved through a two-stage process: formation of the Ethyl 1H-indazole-3-carboxylate core, followed by a carefully controlled N-methylation. The benzyne cycloaddition method offers an efficient entry to the core structure.[4] The critical step, N-methylation, can be directed to the desired N1 position with high fidelity by employing a sodium hydride base in tetrahydrofuran.[6][7] This specific combination leverages a chelation-controlled mechanism to sterically shield the N2 position, thereby ensuring a high yield of the correct regioisomer essential for subsequent steps in pharmaceutical synthesis. Understanding the causality behind these experimental choices is paramount for process optimization and successful scale-up.

References

- BenchChem. (n.d.). Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives. Application Notes and Protocols.

- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Dounay, A. B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12788-12795. DOI:10.1039/C8RA01546E.

- Ferrari, M., et al. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531–532.

- ResearchGate. (n.d.). Practical Synthesis of 3‐Carboxyindazoles. Request PDF.

- BenchChem. (n.d.). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates.

- J&K Scientific LLC. (n.d.). Fischer Indole Synthesis.

- BenchChem. (n.d.). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

-

Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

PMC - NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. DOI:10.3762/bjoc.17.127. Retrieved from [Link]

-

Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Request PDF on ResearchGate. Retrieved from [Link]

-

Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

-

Semantic Scholar. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Retrieved from [Link]

-

PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Retrieved from [Link]

-

Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

-

University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

Diva-portal.org. (n.d.). Multigram scale synthesis of synthetic cannabinoid metabolites. Retrieved from [Link]

-

PMC - NIH. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]

-

Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. research.ucc.ie [research.ucc.ie]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Chemical Properties of Ethyl 1-methyl-1H-indazole-3-carboxylate

Introduction

The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous compounds with significant biological activity. Its derivatives are integral to modern medicinal chemistry, with applications ranging from oncology to neuroscience.[1] Ethyl 1-methyl-1H-indazole-3-carboxylate (CAS No. 220488-05-1) is a key derivative within this class. It serves not as an end-product therapeutic, but as a versatile and crucial building block for the synthesis of more complex and potent molecules.[2] The strategic placement of the N-methyl group prevents tautomerization and directs further synthetic transformations, while the C3-ethyl ester provides a reactive handle for extensive derivatization. This guide offers a detailed examination of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug discovery and organic synthesis.

Part 1: Core Physicochemical and Structural Properties

This compound is a structurally defined organic compound whose properties are dictated by its aromatic indazole core, N-alkyl substituent, and ester functional group. While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably inferred from its structure and closely related analogs.

Key Property Summary

The fundamental properties of the molecule are summarized below. Calculated values are based on its chemical structure.

| Property | Value | Source / Method |

| CAS Number | 220488-05-1 | Chemical Supplier Data[3] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | Calculated |

| Molecular Weight | 204.23 g/mol | Calculated |

| Appearance | White to off-white or light yellow solid | Inferred from analogs[2][4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMSO) | Inferred from synthetic protocols[5] |

| Storage | Store in a cool, dry place away from light and heat | General laboratory practice[6] |

Spectroscopic and Structural Characterization

Confirmation of the structure of this compound relies on a combination of standard spectroscopic techniques. The expected data, based on analysis of closely related structures like methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate, are outlined below.[4]

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: 4 signals in the ~7.2-8.2 ppm range, exhibiting characteristic doublet and triplet splitting patterns. - N-Methyl Protons: A sharp singlet at ~4.1-4.2 ppm (3H). - Ethyl Ester Protons: A quartet at ~4.4-4.6 ppm (2H, -OCH₂-) and a triplet at ~1.4-1.5 ppm (3H, -CH₃). |

| ¹³C NMR | - Carbonyl Carbon: Signal at ~162 ppm. - Aromatic Carbons: 6 signals in the ~110-140 ppm range. - N-Methyl Carbon: Signal at ~36-37 ppm. - Ethyl Ester Carbons: Signals at ~61 ppm (-OCH₂-) and ~14 ppm (-CH₃). |

| Mass Spec. (HRMS) | Expected [M+H]⁺ calculated for C₁₁H₁₃N₂O₂⁺: 205.0972. |

| Infrared (IR) | - C=O Stretch (Ester): Strong absorption band around 1705-1720 cm⁻¹. - C-N/C-O Stretches: Characteristic bands in the fingerprint region (1100-1300 cm⁻¹). |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved via a two-step process: first, the formation of the parent indazole ring system, followed by regioselective N-methylation. This approach provides high yields and excellent control over the final product structure.

Synthetic Workflow Overview

The logical pathway from common starting materials to the target compound involves a cycloaddition to form the core heterocycle, followed by a standard alkylation.

Caption: Synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of Ethyl 1H-indazole-3-carboxylate (Precursor)

This procedure is adapted from a well-established method for synthesizing the parent indazole ring system via benzyne chemistry.[5] Benzyne, a highly reactive intermediate, is generated in situ and undergoes a [3+2] cycloaddition with ethyl diazoacetate.

Causality: The use of a 2-(trimethylsilyl)phenyl triflate precursor is advantageous because it generates benzyne under mild conditions (fluoride-promoted elimination), which is compatible with the ester functionality of the diazo compound.[5]

Methodology:

-

Inert Atmosphere: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and anhydrous acetonitrile or THF.

-

Reagent Addition: Add ethyl diazoacetate (1.5 equiv). The excess ensures the benzyne intermediate is consumed efficiently.

-

Initiation: Add a fluoride source such as cesium fluoride (CsF) or potassium fluoride (KF) with 18-crown-6 (1.5-2.0 equiv). The crown ether is used with KF to improve its solubility.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Workup: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude oil via silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield Ethyl 1H-indazole-3-carboxylate as an off-white solid.[5]

Experimental Protocol 2: Regioselective N-Methylation

The N-H proton of the indazole pyrazole ring is acidic and can be readily deprotonated by a suitable base, followed by nucleophilic attack on a methylating agent.

Causality: The choice of base and solvent is critical for achieving regioselectivity. While strong bases like NaH in THF will deprotonate effectively, milder conditions using potassium carbonate in a polar aprotic solvent like DMF are often sufficient and lead to preferential alkylation at the N1 position, which is generally the thermodynamically favored product for 3-substituted indazoles.[4]

Methodology:

-

Setup: To a round-bottom flask, add Ethyl 1H-indazole-3-carboxylate (1.0 equiv) and a polar aprotic solvent such as DMF or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv) or cesium carbonate (Cs₂CO₃, 1.5 equiv).

-

Methylating Agent: Add the methylating agent, such as methyl iodide (CH₃I, 1.2-1.5 equiv) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equiv), dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography or recrystallization to yield pure this compound.

Part 3: Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the reactivity of its ester group, which serves as a gateway to a wide array of other functional groups, most notably amides and the parent carboxylic acid.

Caption: Key derivatization pathways for the title compound.

Ester Hydrolysis

Saponification of the ethyl ester provides the corresponding carboxylic acid, 1-methyl-1H-indazole-3-carboxylic acid. This acid is a critical intermediate for synthesizing amide libraries via peptide coupling conditions, which offers broader substrate scope and milder conditions than direct aminolysis of the ester.[1][7]

General Protocol:

-

Dissolve this compound in a mixture of THF and water.

-

Add an excess of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 equiv).

-

Stir at room temperature until TLC analysis confirms the disappearance of the starting material.

-

Acidify the reaction mixture with aqueous HCl (e.g., 1M) to a pH of ~2-3, which protonates the carboxylate and causes the product to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Amide Formation (Amidation)

The conversion to amides is arguably the most important transformation for this compound in drug discovery.[8] Many potent kinase inhibitors and other bioactive molecules are 1H-indazole-3-carboxamides.[8] This can be achieved directly or, more commonly, via the carboxylic acid intermediate.

General Protocol (via Amide Coupling):

-

To a solution of 1-methyl-1H-indazole-3-carboxylic acid (1.0 equiv) in DMF, add a coupling agent like EDC (1.2 equiv) and an activator such as HOBt (1.2 equiv).

-

Add a tertiary amine base, such as triethylamine (TEA) or DIPEA (3.0 equiv), and stir for 15-20 minutes.[1]

-

Add the desired primary or secondary amine (1.0-1.2 equiv) and continue stirring at room temperature for 4-12 hours.

-

Perform an aqueous workup and purify by column chromatography to obtain the desired amide derivative.[1]

Part 4: Applications in Research and Development

This compound is a high-value intermediate primarily utilized in the discovery and development of new therapeutic agents and research chemicals.

-

Pharmaceutical Development: The indazole-3-carboxamide scaffold, directly accessible from this compound, is a cornerstone of modern kinase inhibitor design. For example, derivatives have been developed as potent and selective PAK1 inhibitors, which show promise in preventing tumor cell migration and invasion.[8] The scaffold is also explored for developing treatments for neurological disorders and inflammatory conditions.[2][9]

-

Synthetic Cannabinoid Receptor Agonists (SCRAs): The indazole-3-carboxylate core is a feature of many potent synthetic cannabinoids. Intermediates like this compound are used to synthesize molecules that act as agonists of the cannabinoid receptors (CB₁ and CB₂).[10][11] This makes the compound and its derivatives relevant in forensic science and toxicology, as they can be precursors to new psychoactive substances (NPS).

-

Agrochemical and Materials Science: The unique electronic and structural properties of the indazole ring make it a target in the development of novel agrochemicals, such as pesticides and herbicides, and advanced materials like specialized polymers and coatings.[2][6]

Conclusion

This compound is a compound of significant strategic importance in synthetic chemistry. Its well-defined structure, accessible synthesis, and versatile reactivity make it an indispensable building block for researchers. Its primary value lies in providing a reliable and efficient entry point to the 1-methyl-1H-indazole-3-carboxamide and carboxylic acid scaffolds, which are central to the development of next-generation pharmaceuticals and other advanced chemical products. A thorough understanding of its properties and reactivity is essential for any scientist working within these fields.

References

-

PubChem. (n.d.). ethyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Ethyl 1H-indazole-3-carboxylate. Retrieved from [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Retrieved from [Link]

-

Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester. Retrieved from [Link]

-

Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 36(5), 315-33. Retrieved from [Link]

-

Unknown. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Retrieved from [Link]

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

Shaanxi Bloom Tech Co., Ltd. (2024). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. Retrieved from [Link]

-

Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Regioselective alkylation of a versatile indazole. Retrieved from [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2010). 1-Methyl-1H-indazole-3-carboxylic acid. PubMed Central (PMC). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). N-Methyl-N-(phenylmethyl)-2-pyridinamine. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-CHLORO-5-METHYLPYRIDINE 1-OXIDE. Retrieved from [Link]

-

LookChem. (n.d.). Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. Retrieved from [Link]

-

Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed Central (PMC). Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 220488-05-1 [amp.chemicalbook.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

- 7. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 1-methyl-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Nucleus in Modern Drug Discovery

The indazole scaffold is a privileged bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of biological interactions. Derivatives of the indazole core are integral to numerous therapeutic agents, demonstrating activities that span oncology, anti-inflammatory pathways, and neuroprotection[1]. Within this important class of molecules, Ethyl 1-methyl-1H-indazole-3-carboxylate (CAS Number: 220488-05-1 ) represents a key building block for the synthesis of more complex and biologically active compounds.

This guide provides a comprehensive technical overview of this compound, offering insights into its chemical properties, synthesis, and potential applications. As a Senior Application Scientist, the aim is to not only present established data but also to provide a rationale for the experimental methodologies and to highlight the strategic considerations for its use in research and development.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. While specific experimental data for this compound is not extensively published, we can infer its key characteristics from closely related analogs such as Ethyl 1H-indazole-3-carboxylate and Methyl 1H-indazole-3-carboxylate.

| Property | Inferred Value/Characteristic | Data Source/Analog |

| CAS Number | 220488-05-1 | [2] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | Calculated |

| Molecular Weight | 204.23 g/mol | Calculated |

| Appearance | Likely a white to off-white or light yellow crystalline solid | Inferred from analogs[3] |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, methanol, and ethyl acetate. | Inferred from synthesis protocols of analogs[4] |

| Melting Point | Not available. The parent compound, ethyl 1H-indazole-3-carboxylate, has a melting point of 133-134 °C. | [5] |

| Boiling Point | Not available. | |

| pKa | The indazole nitrogen is weakly basic. | General chemical knowledge |

Synthesis of this compound: A Proposed Pathway

The synthesis of N-alkylated indazole esters can be approached through several reliable methods. A common and effective strategy involves the N-alkylation of the parent indazole ester. The following protocol is a proposed, logical synthesis for this compound, based on established chemical principles for similar transformations.

Proposed Synthesis Workflow

Caption: Proposed N-alkylation synthesis of the target compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via N-alkylation of Ethyl 1H-indazole-3-carboxylate.

Materials:

-

Ethyl 1H-indazole-3-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 1H-indazole-3-carboxylate (1 equivalent).

-

Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Self-validating system note: The evolution of hydrogen gas should be observed. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation. Alternatively, a milder base like potassium carbonate (2-3 equivalents) can be used, which may require heating.

-

Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of pharmacologically active molecules. The ester functionality at the 3-position is readily converted into other functional groups, such as amides or carboxylic acids, which are common features in drug candidates.

Role as a Molecular Scaffold

The indazole core can be functionalized at multiple positions, allowing for the exploration of a wide chemical space. This compound provides a pre-functionalized scaffold where the N1-position is protected with a methyl group, directing further modifications to other parts of the molecule.

Caption: Derivatization pathways for the target compound in drug discovery.

Indazole-3-carboxamides, which can be synthesized from this compound, have shown promise as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy[6]. Furthermore, the indazole nucleus is a key component of synthetic cannabinoid receptor agonists, highlighting its importance in neuroscience research[7]. The derivatization of the indazole core has also led to the discovery of compounds with anti-inflammatory properties[4].

Conclusion

This compound is a valuable chemical entity for researchers in the pharmaceutical and life sciences. While detailed, specific data for this compound is emerging, its structural similarity to well-studied analogs provides a strong foundation for its synthesis and application. This guide has offered a scientifically grounded, logical framework for understanding and utilizing this compound, from its fundamental properties to its strategic role in the synthesis of novel therapeutic agents. The proposed synthesis protocol and discussion of its applications are intended to empower researchers to effectively incorporate this versatile building block into their drug discovery programs.

References

-

Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

-

PubChem. ethyl 1H-indazole-3-carboxylate. National Institutes of Health. Available at: [Link]

-

AA Blocks. This compound. Available at: [Link]

-

PubChem. Cannabinoid dosage forms - Patent US-12220488-B2. National Institutes of Health. Available at: [Link]

- Bistocchi, G. A., De Meo, G., Pedini, M., Ricci, A., Brouilhet, H., Boucherie, S., Rabaud, M., & Jacquignon, P. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 36(5), 315–333.

- Swamy, G. N., Kumar, C. G., & Nageshwar, G. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

-

PrepChem. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Available at: [Link]

- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Available at: [Link]

-

National Center for Biotechnology Information. 1-Methyl-1H-indazole-3-carboxylic acid. PubChem. Available at: [Link]

- Wang, Y., Zhang, Y., Zhang, C., Wang, M., He, J., Wang, Y., Zhang, Q., Ding, C., Wu, D., & Yang, L. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 5123–5141.

- Dybowski, M. P., et al. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology, 38(2), 435-446.

- Zhang, L., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.

Sources

- 1. 5-METHYL-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER(1908-01-6) 1H NMR [m.chemicalbook.com]

- 2. aablocks.com [aablocks.com]

- 3. ethyl 1H-indazole-3-carboxylate | C10H10N2O2 | CID 78251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Applications of NMR in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

"spectroscopic data for Ethyl 1-methyl-1H-indazole-3-carboxylate"

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 1-methyl-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. As with any compound intended for pharmaceutical or research applications, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers, enabling them to confidently identify and verify this molecule.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is comprised of a bicyclic indazole core, an ethyl ester functional group at the 3-position, and a methyl group on one of the indazole nitrogen atoms. The presence of aromatic and aliphatic protons, distinct carbon environments, and various functional groups gives rise to a unique spectroscopic fingerprint.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the indazole ring, the methyl group attached to the nitrogen, and the ethyl group of the ester.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm, should encompass all expected proton signals.

-

-

Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.1 | d | 1H | ~8.0 | H-4 |

| ~7.7 | d | 1H | ~8.5 | H-7 |

| ~7.4 | t | 1H | ~7.5 | H-6 |

| ~7.2 | t | 1H | ~7.0 | H-5 |

| ~4.4 | q | 2H | ~7.1 | -OCH₂CH₃ |

| ~4.1 | s | 3H | - | N-CH₃ |

| ~1.4 | t | 3H | ~7.1 | -OCH₂CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.0-8.5 ppm): The four protons on the benzene ring of the indazole core are expected to appear in this region. The downfield shift of H-4 is attributed to the deshielding effect of the adjacent nitrogen atom and the carbonyl group of the ester. The coupling patterns (doublets and triplets) arise from spin-spin coupling between adjacent protons.

-

N-Methyl Group (δ ~4.1 ppm): The three protons of the methyl group attached to the N-1 position are expected to appear as a sharp singlet, as there are no adjacent protons to couple with.

-

Ethyl Ester Group (δ ~4.4 and ~1.4 ppm): The ethyl group will give rise to two signals: a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. This characteristic quartet-triplet pattern is due to the coupling between the methylene and methyl protons.

Figure 2: Predicted ¹H-¹H spin-spin coupling network for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A broadband probe on a 75 MHz or higher field NMR spectrometer is required.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is generally needed due to the lower natural abundance of ¹³C.

-

Spectral Width: A spectral width of approximately 220 ppm is standard.

-

-

Processing: Fourier transform the FID and calibrate the chemical shift scale.

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester) |

| ~141 | C-7a |

| ~134 | C-3 |

| ~127 | C-6 |

| ~122 | C-4 |

| ~121 | C-5 |

| ~120 | C-3a |

| ~110 | C-7 |

| ~61 | -OCH₂CH₃ |

| ~36 | N-CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~162 ppm): The ester carbonyl carbon is the most downfield signal due to the strong deshielding effect of the two adjacent oxygen atoms.

-

Aromatic Carbons (δ 110-141 ppm): The eight carbons of the indazole ring system appear in this region. The specific chemical shifts are influenced by the electronic effects of the substituents and the nitrogen atoms.

-

Aliphatic Carbons (δ 14-61 ppm): The carbons of the ethyl ester and the N-methyl group are found in the upfield region of the spectrum. The -OCH₂- carbon is more downfield than the -CH₃ carbon due to the deshielding effect of the adjacent oxygen.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: The sample can be introduced directly via a solids probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for small molecules.

-

Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Predicted Mass Spectrum Data and Interpretation

| m/z | Assignment |

| 218 | [M]⁺ (Molecular Ion) |

| 189 | [M - C₂H₅]⁺ |

| 173 | [M - OC₂H₅]⁺ |

| 145 | [M - COOC₂H₅]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 218 corresponds to the intact molecule with one electron removed, confirming the molecular weight of this compound.

-

Major Fragmentation Pathways: The fragmentation pattern provides structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) to give the acylium ion at m/z 173, and the loss of the entire ester group to give the indazole ring fragment at m/z 145.

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample mixed with potassium bromide (KBr) and pressed into a pellet, or as a thin film by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3050-3150 | Medium | C-H stretch | Aromatic C-H |

| ~2850-2980 | Medium | C-H stretch | Aliphatic C-H |

| ~1710-1730 | Strong | C=O stretch | Ester carbonyl |

| ~1600-1620 | Medium | C=C stretch | Aromatic ring |

| ~1200-1300 | Strong | C-O stretch | Ester C-O |

Interpretation of the IR Spectrum:

-

C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

C-H Stretches: Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic ring, while those below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and ethyl groups.

-

C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹ is indicative of the C-O single bond stretch of the ester.

-

Aromatic C=C Stretches: Medium intensity bands in the 1600-1620 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic indazole ring.

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, their combined application offers a powerful and synergistic approach to structural elucidation. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation analysis. Finally, IR spectroscopy confirms the presence of key functional groups. By integrating the data from these techniques, a complete and unambiguous structural assignment of this compound can be achieved, ensuring the identity and purity of the compound for its intended application.

References

-

Supporting Information for a related synthesis: While not the exact molecule, this document provides spectroscopic data for similar indazole carboxyl

- Title: Supporting Information for a relevant public

- Source: Wiley-VCH

-

URL: [Link]

-

Synthesis of 1H-indazole-3-carboxylic acid, ethyl ester: This procedure from Organic Syntheses describes the preparation of the N-unsubstituted analogue, providing context for the synthesis and potential impurities.[1]

- Title: 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure

- Source: Organic Syntheses

-

URL: [Link]

-

Spectroscopic Data for Indole Derivatives: This supporting information provides examples of ¹H and ¹³C NMR data for related heterocyclic compounds.[2]

- Title: Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively

- Source: Royal Society of Chemistry

-

URL: [Link]

-

Synthesis and Characterization of Indazole-3-carboxamides: This article details the synthesis and characterization of various indazole derivatives, offering insights into their spectroscopic properties.[3]

- Title: Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

- Source: Der Pharma Chemica

-

URL: [Link]

-

Spectroscopic Data for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate: This publication provides information on a closely related N-substituted methyl ester.[4]

- Title: Methyl 1-(4-fluorobenzyl)

- Source: National Center for Biotechnology Inform

-

URL: [Link]

-

Characteristic IR Absorptions: A general guide to interpreting IR spectra for various functional groups.[5]

- Title: Table of Characteristic IR Absorptions

- Source: Michigan St

-

URL: [Link]

-

¹³C NMR of Indazoles: A research article discussing the ¹³C NMR spectra of indazole compounds.[6]

- Title: 13C NMR of indazoles

- Source: ResearchG

-

URL: [Link]

-

Mass Spectrometry of Indazole-type Cannabinoids: This article provides insights into the mass spectrometric fragmentation of indazole derivatives.[7][8]

- Title: Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA)

- Source: ResearchG

-

URL: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ethyl 1-methyl-1H-indazole-3-carboxylate

This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 1-methyl-1H-indazole-3-carboxylate (CAS No. 220488-05-1), a key heterocyclic intermediate in contemporary drug discovery and materials science. Recognizing the scarcity of public-domain quantitative solubility data for this specific molecule, this document synthesizes insights from structurally related analogs, outlines theoretical solubility principles based on its molecular structure, and provides detailed, field-proven experimental protocols for researchers to determine its solubility profile in various solvent systems.

Introduction: The Significance of this compound

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This compound serves as a critical building block for more complex molecules, particularly in the development of kinase inhibitors for oncology and anti-inflammatory agents.[1] Its solubility is a fundamental physicochemical parameter that dictates its utility in synthesis, formulation, and biological assays. An understanding of its behavior in different solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug candidates for preclinical studies.

Physicochemical Characterization and Solubility Profile

Molecular Structure and Properties

The key structural features of this compound include the bicyclic aromatic indazole core, an N-methyl group, and an ethyl carboxylate moiety at the 3-position. The N-methylation at position 1 removes the hydrogen bond donor capability present in its parent compound, Ethyl 1H-indazole-3-carboxylate, which is expected to decrease its solubility in protic solvents like water and increase its solubility in aprotic organic solvents.

Below is a comparative table of physicochemical properties for the target compound and its key analogs.

| Property | This compound | Ethyl 1H-indazole-3-carboxylate | Methyl 1H-indazole-3-carboxylate |

| CAS Number | 220488-05-1[2] | 4498-68-4[3][4][5] | 43120-28-1[6][7] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₀H₁₀N₂O₂[3][4][8] | C₉H₈N₂O₂[6][9] |

| Molecular Weight | 204.23 g/mol | 190.20 g/mol [3][4][8][10] | 176.17 g/mol [6][7] |

| Appearance | (Predicted) White to off-white solid | Light yellow crystalline powder[8] | White to off-white solid[7] |

| Predicted XLogP3 | ~2.5-3.0 (Estimated) | 2.1[10] | 1.7[6] |

Note: XLogP3 is a computed measure of hydrophobicity. A higher value suggests lower aqueous solubility and higher solubility in nonpolar organic solvents.

Inferred Solubility Characteristics

Based on the structural analysis and analog data, the following solubility profile can be inferred for this compound:

-

Aqueous Solubility : Expected to be very low to practically insoluble. The N-methylation and the ethyl ester group contribute to its lipophilicity. The parent compound, Methyl 1H-indazole-3-carboxylate, is described as insoluble in water.[7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF) : High solubility is anticipated. These solvents are effective at solvating a wide range of organic molecules and are commonly used for stock solution preparation in drug discovery.

-

Polar Protic Solvents (e.g., Ethanol, Methanol) : Good to moderate solubility is expected. While the molecule lacks a hydrogen bond donor, the nitrogen atoms in the indazole ring and the carbonyl oxygen can act as hydrogen bond acceptors. The related methyl ester is slightly soluble in methanol.[11]

-

Nonpolar/Halogenated Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate) : High solubility is predicted due to the compound's overall nonpolar character. The related methyl ester shows slight solubility in chloroform.[11]

-

Nonpolar Solvents (e.g., Hexanes, Toluene) : Low to moderate solubility is expected. While lipophilic, the polarity of the indazole ring and ester group may limit solubility in purely nonpolar hydrocarbon solvents.

The relationship between molecular structure and predicted solubility is illustrated in the diagram below.

Caption: Influence of structural moieties on predicted solubility.

Experimental Protocol for Solubility Determination

To overcome the lack of published data, a robust and self-validating experimental workflow is essential. The following protocol describes the isothermal shake-flask method, a gold standard for determining thermodynamic solubility.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO, Acetonitrile)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated volumetric flasks and pipettes

-

HPLC system with a UV detector

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Prepare a high-concentration stock solution of the compound in a solvent of known high solubility (e.g., DMSO or Acetonitrile).

-

Perform a serial dilution to create a series of at least five calibration standards of known concentrations.

-

Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.99.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of the solid compound to a glass vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at equilibrium.

-

Accurately add a known volume of the test solvent (e.g., 1.0 mL).

-

Seal the vials tightly.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation and Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any fine particulates.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the supernatant by multiplying by the dilution factor.

-

The resulting value is the thermodynamic solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.

-

The following diagram illustrates the experimental workflow.

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion

While direct quantitative solubility data for this compound remains elusive in public databases, a robust scientific understanding of its likely behavior can be established through structural analogy and theoretical principles. It is predicted to have low aqueous solubility but favorable solubility in a range of common organic solvents, particularly polar aprotic and halogenated ones. For researchers requiring precise quantitative data for applications such as formulation development or reaction optimization, the provided shake-flask experimental protocol offers a reliable and accurate method for in-house determination. This guide serves as both a predictive tool and a practical manual for scientists and drug development professionals working with this important chemical entity.

References

-

ChemicalBook. This compound | 220488-05-1.

-

Santa Cruz Biotechnology. Ethyl 1H-indazole-3-carboxylate | CAS 4498-68-4.

-

PubChem. ethyl 1H-indazole-3-carboxylate | C10H10N2O2 | CID 78251.

-

Oakwood Chemical. Ethyl 1H-indazole-3-carboxylate.

-

Matrix Fine Chemicals. ETHYL 1H-INDAZOLE-3-CARBOXYLATE | CAS 4498-68-4.

-

Sigma-Aldrich. 1h-indazole-3-carboxylic acid ethyl ester.

-

Merck. Ethyl 1H-indazole-3-carboxylate.

-

PubChem. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476.

-

Biosynth. Methyl 1H-indazole-3-carboxylate | 43120-28-1.

-

ChemicalBook. 1H-indazole-3-carboxylic acid methyl ester CAS#: 43120-28-1.

-

Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?.

-

ChemicalBook. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1.

-

PubChem. 1-Pentyl-1H-indazole-3-carboxylic Acid Methyl Ester | C14H18N2O2.

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

-

Chem-Impex. Ethyl 1H-indazole-3-carboxylate.

-

ChemBK. Methyl 1H-indazole-3-carb....

-

PubMed. [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids].

Sources

- 1. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 220488-05-1 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Ethyl 1H-indazole-3-carboxylate [oakwoodchemical.com]

- 5. ETHYL 1H-INDAZOLE-3-CARBOXYLATE | CAS 4498-68-4 [matrix-fine-chemicals.com]

- 6. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. biosynth.com [biosynth.com]

- 10. ethyl 1H-indazole-3-carboxylate | C10H10N2O2 | CID 78251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1H-indazole-3-carboxylic acid methyl ester CAS#: 43120-28-1 [m.chemicalbook.com]

The Ascendant Role of N-Methylated Indazole Esters in Modern Drug Discovery: A Technical Guide to Their Biological Activity

The indazole nucleus, a bioisostere of indole, has firmly established itself as a privileged scaffold in medicinal chemistry. Its versatile structure has given rise to a multitude of biologically active molecules, including several FDA-approved drugs.[1][2] Among the various modifications of this core, N-methylation and ester functionalization have emerged as powerful strategies to fine-tune the pharmacological properties of these compounds, leading to potent and selective agents, particularly in the realm of oncology. This guide provides an in-depth exploration of the biological activity of N-methylated indazole esters, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, mechanisms of action, structure-activity relationships, and the critical aspects of their preclinical evaluation, grounding our discussion in field-proven insights and authoritative data.

The Strategic Imperative of N-Methylation and Esterification

The decision to incorporate N-methylation and ester functionalities onto the indazole scaffold is a deliberate one, driven by the desire to optimize drug-like properties. N-methylation directly influences the compound's polarity, hydrogen bonding capacity, and metabolic stability. The position of the methyl group, either at the N1 or N2 position of the indazole ring, can profoundly impact the molecule's three-dimensional conformation and its interaction with biological targets. This regiochemistry is a critical determinant of biological activity, and its precise control is a key challenge in the synthesis of these compounds.[3]

Ester groups, on the other hand, are often introduced to modulate solubility, membrane permeability, and pharmacokinetic profiles. They can act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid, or they can participate directly in target binding. The interplay between the N-methyl and ester groups can therefore lead to compounds with significantly enhanced therapeutic potential.

Synthetic Strategies: Achieving Regioselective N-Methylation

The synthesis of N-methylated indazole esters with defined regiochemistry is paramount for structure-activity relationship (SAR) studies and the development of clinical candidates. Direct alkylation of the indazole ring often yields a mixture of N1 and N2 isomers, necessitating challenging purification steps.[1] Therefore, the development of regioselective synthetic methods is a cornerstone of research in this area.

General Synthetic Pathways

Several strategies have been developed for the synthesis of N-methylated indazoles. These can be broadly categorized into two approaches:

-

Pre-functionalization: Introducing the methyl group onto a precursor molecule before the formation of the indazole ring.

-

Post-functionalization: Methylating the pre-formed indazole scaffold.

The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Experimental Protocol: Regioselective N1-Methylation of an Indazole Carboxylic Acid

This protocol outlines a common method for the selective N1-methylation of an indazole-3-carboxylic acid, a key intermediate for the synthesis of N-methylated indazole esters.[4]

Objective: To selectively synthesize 1-methylindazole-3-carboxylic acid.

Materials:

-

Indazole-3-carboxylic acid

-

Methylating agent (e.g., dimethyl sulfate, iodomethane)

-

Alkaline earth metal oxide or alkoxide (e.g., calcium oxide)

-

Solvent (e.g., C1 to C4 alkanols)

-

Dichloromethane

-

Triethylamine

-

Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (for conversion to Granisetron, as an example of further derivatization)

-

Saturated aqueous NaHCO3 solution

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend indazole-3-carboxylic acid and an alkaline earth metal oxide (e.g., calcium oxide) in a suitable solvent (e.g., a C1 to C4 alkanol).

-

Methylation: To the stirred suspension, add the methylating agent (e.g., dimethyl sulfate) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is worked up by adding water and acidifying to precipitate the product. The crude product is then filtered, washed, and dried.

-

Purification: The crude 1-methylindazole-3-carboxylic acid can be purified by recrystallization or column chromatography.

-

Esterification (if required): The resulting carboxylic acid can be converted to the corresponding ester through standard esterification procedures (e.g., Fischer esterification).

-

Amide Coupling (Example Derivatization): To a stirred solution of the corresponding acid chloride (prepared from the carboxylic acid) in dichloromethane, a solution of an amine (e.g., endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine) and triethylamine in dichloromethane is added.

-

Final Purification: After the reaction is complete, the mixture is washed with saturated aqueous NaHCO3 and dried. The final product is purified by column chromatography.[4]

Self-Validation: The regioselectivity of the methylation should be confirmed using spectroscopic techniques, such as 1H and 13C NMR, where the chemical shifts of the N-methyl group and the aromatic protons will differ between the N1 and N2 isomers.

Biological Activity and Therapeutic Applications

N-methylated indazole esters have demonstrated a broad spectrum of biological activities, with a particular emphasis on their potential as anticancer agents. Their primary mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer.[1][2]

Kinase Inhibition: A Dominant Mechanism of Action

Many N-methylated indazole derivatives function as potent inhibitors of various protein kinases, including:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[5]

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[6][7][8] Indazole derivatives have been shown to inhibit key kinases in this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[6]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation and survival. N-methylated indazoles can inhibit components of this pathway, such as ERK1/2.

-

Other Kinases: N-methylated indazoles have also been reported to inhibit other kinases, such as PKMYT1, which is involved in the G2/M cell cycle checkpoint.[9]

The ester functionality in these molecules can contribute to their binding affinity and selectivity for the target kinase.

Anticancer Activity: In Vitro and In Vivo Evidence

The anticancer potential of N-methylated indazole esters has been demonstrated in a variety of cancer cell lines and in vivo models. For instance, certain indazole derivatives have shown potent growth inhibitory activity against breast cancer cell lines, leading to the inhibition of cell proliferation, colony formation, and the induction of apoptosis.[1] Some compounds have also been shown to suppress tumor growth in mouse models without significant side effects.[1]

Table 1: In Vitro Anticancer Activity of Selected N-Methylated Indazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast) | 0.23 | [1] |

| 6o | K562 (Leukemia) | 5.15 | |

| W24 | HGC-27 (Gastric) | 0.43 | [6] |

| Compound 2 | NCI-H1975 (Lung) | nanomolar range | [10] |

Note: This table presents a selection of data and is not exhaustive.

Structure-Activity Relationship (SAR): The Impact of N-Methylation Position

For indazoles, the differential positioning of the methyl group alters the dipole moment and the accessibility of the lone pair of electrons on the other nitrogen atom, which can significantly affect binding to the target protein. The development of regioselective synthetic methods is therefore crucial for systematically exploring the SAR of N1- and N2-methylated indazole esters and for optimizing their therapeutic potential.

Pharmacokinetics and ADMET Properties: From Bench to Bedside

For any promising compound to advance as a drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico and in vitro ADMET studies are therefore essential components of the drug discovery process for N-methylated indazole esters.[11]

Key ADMET parameters to consider include:

-

Solubility: Adequate aqueous solubility is crucial for oral bioavailability.

-

Permeability: The ability to cross biological membranes, such as the intestinal epithelium, is essential for absorption.

-

Metabolic Stability: Resistance to rapid metabolism by liver enzymes (e.g., cytochrome P450s) is necessary to achieve a sufficiently long half-life in the body.

-

Toxicity: The compound should exhibit a low potential for off-target toxicity.

Computational tools can be used to predict these properties early in the design phase, allowing for the prioritization of compounds with more drug-like characteristics.[11]

Experimental Protocols for Biological Evaluation

To assess the biological activity of N-methylated indazole esters, a battery of in vitro assays is typically employed. The following is a detailed protocol for the widely used MTT assay to determine cell viability and cytotoxicity.

MTT Cell Viability Assay Protocol

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12][13][14][15][16]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

N-methylated indazole ester compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[14]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Phosphate-buffered saline (PBS)

-

Multi-well plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[16]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the N-methylated indazole ester compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Shake the plate on an orbital shaker for about 15 minutes to dissolve the formazan crystals completely.[14]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.[12]

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Signaling Pathway and Workflow Diagrams

To visualize the concepts discussed in this guide, the following diagrams are provided in the Graphviz DOT language.

General Workflow for the Evaluation of N-Methylated Indazole Esters

Caption: A simplified representation of the PI3K/AKT/mTOR signaling pathway and its inhibition by N-methylated indazole esters.

Conclusion and Future Directions

N-methylated indazole esters represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in oncology. Their biological activity is intricately linked to the regiochemistry of N-methylation and the nature of the ester functionality. The continued development of efficient and regioselective synthetic methods will be crucial for the thorough exploration of the chemical space around this scaffold.

Future research should focus on:

-

Systematic SAR studies: Direct comparison of N1- and N2-methylated indazole esters to elucidate the precise role of methylation position on kinase inhibition and cellular activity.

-

Structural biology: Obtaining co-crystal structures of these inhibitors with their target kinases to guide rational drug design.